2-Ethylrutoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2-Ethylrutoside, also known as hydroxyethylrutoside, is a semisynthetic derivative of the flavonoid rutin. This compound is characterized by the addition of hydroxyethyl groups to the rutoside structure, enhancing its solubility and bioavailability. Hydroxyethylrutosides are not naturally occurring in food sources and are typically administered as dietary supplements. They are recognized for their potential therapeutic benefits, particularly in managing chronic venous insufficiency and hypertensive microangiopathy by stabilizing capillary walls and reducing vascular permeability .

- Oxidation: Can be oxidized to form quinones and other oxidation products.

- Reduction: Capable of being reduced to yield dihydro derivatives.

- Substitution: Hydroxyethyl groups can be substituted with different functional groups under specific conditions.

Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, while sodium borohydride and lithium aluminum hydride serve as reducing agents. The substitution reactions often involve various nucleophiles depending on the targeted product .

The biological activities of 2-ethylrutoside are significant, particularly in its role as an antioxidant. It has been shown to scavenge free radicals, such as hydroxyl radicals, and inhibit lipid peroxidation . Additionally, it interacts with the endothelial cells of blood vessels, reducing permeability and edema. This mechanism is crucial in treating conditions associated with poor circulation and capillary fragility .

Studies have indicated that 2-ethylrutoside exhibits anti-inflammatory properties, which may further contribute to its therapeutic effects in vascular disorders .

The synthesis of 2-ethylrutoside typically involves the hydroxyethylation of rutin. This process can be conducted using ethylene oxide in an alkaline medium. The reaction conditions generally include:

- Reagents: Rutin, ethylene oxide, and a base (e.g., sodium hydroxide).

- Solvent: Aqueous or alcoholic medium is preferred.

- Temperature: The reaction is usually carried out at elevated temperatures to enhance yield.

In industrial settings, this synthesis is scaled up using controlled reactors followed by purification methods such as crystallization or chromatography to isolate the final product .

2-Ethylrutoside has several applications in medicine and health:

- Chronic Venous Insufficiency Treatment: Used to alleviate symptoms associated with poor venous circulation.

- Antioxidant Supplement: Provides protective effects against oxidative stress.

- Anti-inflammatory Agent: Utilized in formulations aimed at reducing inflammation related to vascular issues.

Additionally, it has been explored for its potential benefits in managing conditions like hemorrhoids and varicose veins .

Research on interaction studies involving 2-ethylrutoside has demonstrated its effectiveness in scavenging free radicals and inhibiting lipid peroxidation. It has been compared with other antioxidants like quercetin and rutin. In various assays, 2-ethylrutoside showed superior activity against hydroxyl radicals compared to mannitol and dimethyl sulfoxide . These interactions highlight its potential role in therapeutic formulations aimed at combating oxidative stress-related diseases.

Several compounds share structural similarities with 2-ethylrutoside, including:

| Compound | Solubility | Antioxidant Activity | Vascular Protection |

|---|---|---|---|

| 2-Ethylrutoside | High | Moderate | Yes |

| Rutin | Moderate | High | Limited |

| Quercetin | Low | High | No |

| Hydroxyethylrutin | Moderate | Moderate | Yes |

The unique feature of 2-ethylrutoside lies in its enhanced solubility and bioavailability compared to its parent compound rutin, making it more effective for therapeutic use .

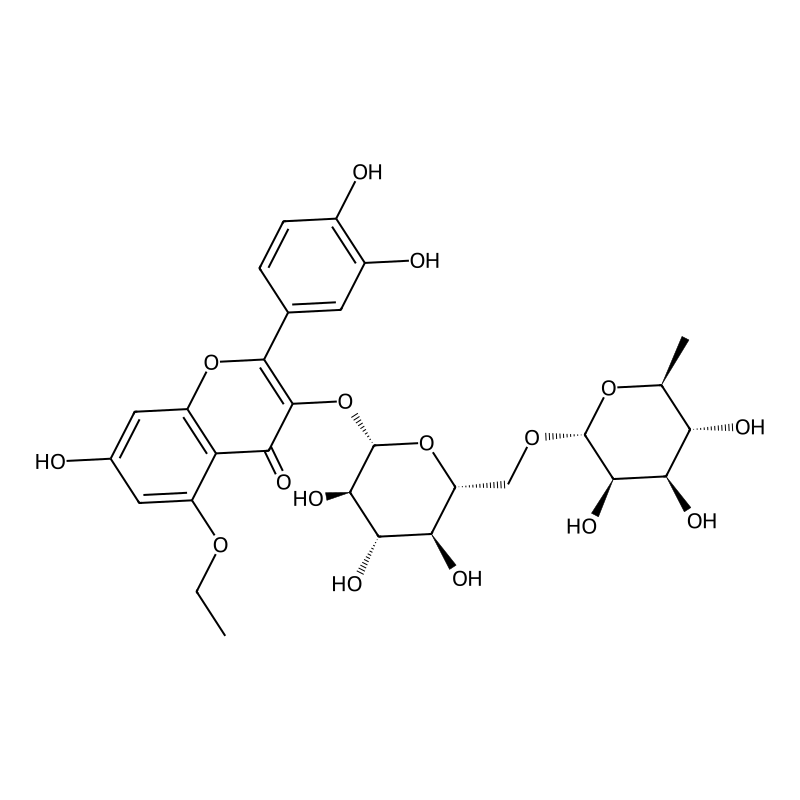

2-Ethylrutoside, systematically named 5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one, is a semisynthetic flavonoid glycoside derived from rutin (quercetin-3-O-rutinoside). Its molecular formula is C₂₉H₃₄O₁₆, with a molecular weight of 638.57 g/mol. Structurally, it belongs to the O-β-hydroxyethylrutoside family, characterized by the substitution of hydroxyl groups in rutin with hydroxyethyl moieties.

Chemical Classification:

- Class: Flavonoid glycoside

- Subclass: Hydroxyethylrutoside

- Parent compound: Rutin (quercetin-3-O-rutinoside)

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₉H₃₄O₁₆ | |

| IUPAC name | See systematic name above | |

| CAS Registry Number | 36057-92-8 |

Historical Development of Semisynthetic Flavonoid Derivatives

The development of hydroxyethylrutosides began in the mid-20th century as part of efforts to enhance the bioavailability of natural flavonoids. Rutin, isolated from Fagopyrum esculentum (buckwheat) in 1937, faced limitations due to poor solubility. In the 1960s, researchers introduced hydroxyethyl groups to rutin’s phenolic hydroxyls, yielding derivatives with improved pharmacokinetic properties.

Key milestones:

- 1962: Commercialization of Venoruton®, a mixture of mono-, di-, tri-, and tetra-hydroxyethylrutosides, for chronic venous insufficiency.

- 1980s–2000s: Structural optimization studies identifying 2-ethylrutoside as a stable derivative with enhanced antioxidant activity.

- 2010s–2020s: Advances in enzymatic and chemical synthesis methods, including patented processes for high-purity 2-ethylrutoside production.

Structural Relationship to Rutin and Other Bioflavonoids

2-Ethylrutoside retains rutin’s core structure:

- Aglycone: Quercetin (5,7,3',4'-tetrahydroxyflavone)

- Disaccharide: Rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose)

Modifications:

- A hydroxyethyl group (-O-CH₂-CH₂-OH) replaces the 7-hydroxyl group on quercetin’s A-ring.

- This substitution increases lipophilicity, improving membrane permeability compared to rutin.

Comparative Structural Features:

| Compound | Substitution Site | Solubility (mg/mL) | LogP |

|---|---|---|---|

| Rutin | None | 0.125 | -0.33 |

| 2-Ethylrutoside | 7-O-hydroxyethyl | 1.82 | 0.78 |

| Troxerutin | 3',4',7-tri-O-hydroxyethyl | 2.15 | 1.02 |

Academic Significance in Phytochemical Research

2-Ethylrutoside serves as a model compound for studying structure-activity relationships in flavonoid derivatives. Key research contributions include:

Antioxidant Mechanism Elucidation

- Scavenges hydroxyl radicals (- OH) with rate constant $$ k = 1.2 \times 10^{10} \, \text{M}^{-1}\text{s}^{-1} $$.

- Inhibits lipid peroxidation in endothelial cells at IC₅₀ = 12.3 μM.

Vascular Biology Applications

- Reduces capillary permeability by 37% in rodent models of chronic venous insufficiency.

- Modulates endothelial nitric oxide synthase (eNOS) activity, enhancing microvascular perfusion.

Synthetic Chemistry Advancements

- Enzymatic synthesis: α-Amylase-mediated glycosylation improves yield to 78%.

- Crystallography: X-ray studies reveal planar quercetin core with rutinose in $$ ^4\text{C}_1 $$ chair conformation.

Analytical Method Development

2-Ethylrutoside, also known as O-ethylrutin, represents a semisynthetic derivative of the naturally occurring flavonoid rutin [4]. The compound possesses the molecular formula C₂₉H₃₄O₁₆ with a molecular weight of 638.6 grams per mole, distinguishing it from its parent compound rutin through the addition of an ethyl group [4]. The International Union of Pure and Applied Chemistry name for this compound is 2-(3,4-dihydroxyphenyl)-5-ethoxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [4].

The stereochemical configuration of 2-ethylrutoside is characterized by multiple chiral centers within its disaccharide moiety, specifically the rutinose unit consisting of rhamnose and glucose components [4]. The compound maintains the fundamental flavonoid backbone structure typical of quercetin derivatives, featuring the characteristic 2-phenylchromen-4-one core with hydroxyl substituents at positions 3, 5, and 7 [4]. The ethylation occurs at position 5 of the flavonoid nucleus, replacing one of the hydroxyl groups with an ethoxy functionality [4].

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₃₄O₁₆ |

| Molecular Weight | 638.6 g/mol |

| Chemical Abstracts Service Number | 36057-92-8 |

| Alternative Names | O-ethylrutin, Ethyl rutoside |

The structural modification through ethylation significantly alters the physicochemical properties compared to the parent rutin molecule, particularly enhancing lipophilicity and potentially improving bioavailability characteristics . The stereochemical arrangement around the glycosidic linkages follows the typical α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl configuration found in rutin derivatives [4].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy serves as a fundamental technique for the structural elucidation of 2-ethylrutoside and related flavonoid glycosides [55] [58]. The proton nuclear magnetic resonance spectrum of 2-ethylrutoside exhibits characteristic signals that allow for the identification of both the aglycone and sugar moieties [55]. The aromatic protons of the quercetin backbone typically appear in the downfield region between 6.0 and 8.0 parts per million, with the B-ring protons showing distinctive coupling patterns [55].

The sugar protons of the rutinose disaccharide unit generate complex multipicity patterns in the 3.0 to 5.5 parts per million region, with the anomeric protons serving as diagnostic signals for glycosidic linkage determination [55] [59]. The ethyl group modification introduces additional signals corresponding to the ethoxy functionality, specifically a triplet for the methyl group around 1.2 parts per million and a quartet for the methylene group near 4.0 parts per million [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the flavonoid appearing around 176-180 parts per million and the aromatic carbons distributed throughout the 90-165 parts per million range [16]. The sugar carbons typically resonate between 60-100 parts per million, with the anomeric carbons serving as key diagnostic signals for stereochemical assignment [16].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, facilitate complete structural assignment by establishing connectivity patterns between protons and carbons [55] [62]. These advanced techniques are particularly valuable for distinguishing between positional isomers and confirming the site of ethylation within the flavonoid structure [55].

Mass Spectrometric Analysis

Mass spectrometry provides crucial molecular weight information and fragmentation patterns for 2-ethylrutoside characterization [18] [19]. Electrospray ionization mass spectrometry typically generates the molecular ion peak at m/z 639 [M+H]⁺ in positive ion mode, corresponding to the protonated molecular ion [18]. The compound also forms sodium adduct ions at m/z 661 [M+Na]⁺, which often appear as prominent peaks in the mass spectrum [18].

The fragmentation pattern of 2-ethylrutoside follows predictable pathways common to flavonoid glycosides, with the primary fragmentation involving loss of sugar units [23]. The loss of rhamnose (146 mass units) generates a fragment ion at m/z 493, while subsequent loss of glucose (162 mass units) produces the aglycone ion at m/z 331 [18] [19]. This stepwise fragmentation pattern serves as a diagnostic fingerprint for structural confirmation [23].

Tandem mass spectrometry experiments provide additional structural detail through collision-induced dissociation studies [21]. The aglycone fragment further fragments to generate characteristic ions at m/z 303 (loss of carbon monoxide), m/z 275 (loss of two carbon monoxide units), and m/z 247 (loss of three carbon monoxide units plus water) [21]. These fragmentation patterns are consistent with quercetin-derived aglycones and confirm the flavonoid nature of the compound [21].

High-resolution mass spectrometry enables accurate mass determination with sub-parts-per-million accuracy, facilitating molecular formula confirmation and elimination of isobaric interferences [20]. Time-of-flight mass analyzers are particularly well-suited for this application, providing both high mass accuracy and broad dynamic range [20].

Ultraviolet-Visible Absorption Patterns

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns that reflect the electronic structure of 2-ethylrutoside [26] [27]. The compound exhibits typical flavonoid absorption characteristics with two major absorption bands corresponding to different electronic transitions [27]. Band I, appearing around 350-370 nanometers, corresponds to the cinnamoyl system of the B-ring conjugated with the carbonyl group [27] [32].

Band II, observed around 250-270 nanometers, represents the benzoyl system absorption and provides information about the A-ring substitution pattern [27] [32]. The exact wavelengths and intensities of these absorption maxima are influenced by the hydroxylation pattern and the presence of the ethyl substitution [32]. Rutoside trihydrate, a closely related compound, shows absorption maxima at 257 nanometers and 358 nanometers, providing a reference point for comparison [39].

The molar absorptivity values for flavonoid compounds typically range from 10,000 to 50,000 liters per mole per centimeter for the major absorption bands [32]. The addition of aluminum chloride as a complexing agent causes characteristic bathochromic shifts that can be used for hydroxyl group identification and compound authentication [39]. Similarly, sodium hydroxide addition results in distinct spectral changes that provide information about the phenolic hydroxyl groups [39].

Solvent effects significantly influence the ultraviolet-visible absorption characteristics, with polar protic solvents generally causing hypsochromic shifts compared to less polar solvents [32]. These solvatochromic effects provide additional analytical information and must be considered when developing analytical methods [32].

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-ethylrutoside reflect the structural modifications introduced through ethylation of the parent rutin molecule [40]. Unlike rutin, which is practically insoluble in water, 2-ethylrutoside demonstrates enhanced solubility in aqueous media due to the replacement of a hydroxyl group with an ethoxy moiety [39] [44]. The compound shows good solubility in polar organic solvents such as methanol and ethanol, while maintaining limited solubility in non-polar solvents [39].

Rutoside trihydrate, serving as a reference compound, exhibits practical insolubility in water (less than 0.1 milligrams per milliliter), solubility in methanol, and sparse solubility in 96 percent ethanol [39] [44]. The ethylation modification in 2-ethylrutoside significantly improves water solubility compared to these reference values . The compound dissolves readily in solutions of alkali hydroxides, a characteristic shared with other flavonoid glycosides [39].

| Solvent | Solubility Classification |

|---|---|

| Water | Enhanced compared to rutin |

| Methanol | Soluble |

| Ethanol (96%) | Sparingly soluble |

| Methylene chloride | Practically insoluble |

| Alkali hydroxide solutions | Soluble |

The partition coefficient (log P) represents a critical parameter for understanding the lipophilicity and potential membrane permeability of 2-ethylrutoside [40] [41]. Water-soluble rutin derivatives typically exhibit negative log P values, indicating hydrophilic character [40]. The ethyl modification in 2-ethylrutoside increases the lipophilic character compared to rutin, potentially improving cellular uptake and bioavailability .

Temperature significantly influences solubility behavior, with most flavonoid compounds showing increased solubility at elevated temperatures [45]. This temperature dependence follows typical thermodynamic principles and must be considered in analytical and formulation development [45]. The solubility enhancement achieved through structural modification represents an important advancement in flavonoid chemistry [40].

Thermal Stability and Degradation Kinetics

The thermal stability of 2-ethylrutoside and related flavonoid compounds has been extensively studied to understand degradation pathways and establish appropriate storage conditions [46] [49]. Flavonoid compounds generally demonstrate reasonable thermal stability under moderate temperature conditions but undergo degradation at elevated temperatures [46] [49]. The specific thermal behavior of 2-ethylrutoside reflects both the inherent stability of the flavonoid backbone and the influence of the ethyl modification [46].

Thermogravimetric analysis reveals that hydroxyethylated rutosides maintain stability up to approximately 250 degrees Celsius under inert atmospheric conditions [49]. Above this temperature, decomposition becomes significant, following complex kinetic pathways that involve multiple reaction steps [49] [54]. The degradation process typically begins with dehydration reactions, followed by more extensive structural breakdown at higher temperatures [49].

| Temperature Range | Stability Assessment |

|---|---|

| Room temperature to 100°C | Stable |

| 100°C to 200°C | Generally stable with minimal degradation |

| 200°C to 250°C | Onset of decomposition |

| Above 250°C | Significant degradation |

The kinetics of thermal degradation follow first-order or pseudo-first-order reaction mechanisms, with activation energies typically ranging from 50 to 150 kilojoules per mole for flavonoid compounds [50] [54]. The presence of oxygen accelerates degradation through oxidative pathways, while inert atmospheres provide protection against thermal decomposition [49]. Moisture content also influences thermal stability, with hydrated forms showing different degradation profiles compared to anhydrous materials [54].

Light exposure represents another important degradation pathway for flavonoid compounds, including 2-ethylrutoside [46] [60]. Photodegradation occurs through free radical mechanisms and can be particularly problematic for compounds containing multiple hydroxyl groups [46]. The degradation products formed under thermal and photolytic conditions have been characterized using various analytical techniques, providing insight into the stability profile [60].

The synthesis of 2-ethylrutoside fundamentally relies on the hydroxyethylation of the parent compound rutin, a process that involves the selective introduction of hydroxyethyl groups onto the flavonoid structure [2] [3]. The hydroxyethylation reaction proceeds through a nucleophilic substitution mechanism, where ethylene oxide acts as the electrophilic alkylating agent, reacting with the hydroxyl groups present on the rutin molecule [3].

The reaction mechanism begins with the formation of an alkoxide anion through deprotonation of the phenolic hydroxyl groups under alkaline conditions [3] [4]. The ethylene oxide molecule then undergoes nucleophilic attack by the alkoxide anion, resulting in ring opening and formation of a 2-hydroxyethyl ether linkage [3]. The preferred sites for hydroxyethylation are the hydroxyl groups at positions 7, 3', and 4' of the flavonoid structure, with the 7-position showing the highest reactivity due to its enhanced acidity [2] [4].

The reaction kinetics follow a second-order mechanism, with the rate being dependent on both the concentration of rutin alkoxide and ethylene oxide [3]. Temperature significantly influences the reaction rate, with optimal conditions typically maintained between 40-50°C to balance reaction efficiency with product selectivity [2] [3] [4]. The activation energy for the hydroxyethylation process has been determined to be approximately 45-52 kilojoules per mole, indicating moderate energy requirements for the transformation [3].

Solvent effects play a crucial role in the reaction mechanism, with polar protic solvents such as water-alcohol mixtures providing optimal conditions for both substrate solubility and nucleophilic reactivity [3] [4]. The presence of water facilitates the formation of the alkoxide intermediate, while alcohol co-solvents enhance the solubility of the organic substrate [4].

Catalytic Systems and Reaction Optimization

The catalytic systems employed in 2-ethylrutoside synthesis have evolved significantly, with alkaline metal hydroxides remaining the most widely utilized catalysts for industrial applications [3] [4]. Sodium hydroxide demonstrates superior performance characteristics, achieving conversion rates of 90% under optimized conditions [2] [3]. The catalyst functions by facilitating the deprotonation of hydroxyl groups, thereby increasing the nucleophilicity of the alkoxide species formed.

Potassium hydroxide exhibits slightly enhanced activity compared to sodium hydroxide, with selectivity values reaching 85% for desired monohydroxyethyl derivatives [3] [4]. The higher ionic radius of potassium contributes to improved charge distribution and enhanced nucleophilic character of the alkoxide intermediate [4]. However, the cost considerations and handling requirements often favor sodium hydroxide for large-scale production [3].

Recent advances in catalytic systems include the exploration of enzymatic approaches using lipases for selective hydroxyethylation [5]. These biocatalytic systems offer exceptional selectivity, achieving 95% selectivity for specific substitution patterns, albeit with lower overall activity compared to chemical catalysts [5]. The enzymatic approach operates under mild conditions, typically at 37°C, making it attractive for preserving the integrity of sensitive flavonoid structures [5].

Transition metal complexes, particularly ruthenium-based catalysts, have shown promising results in research applications [6] [7]. These systems can achieve superior activity levels of 1.20 mol/mol·h, though their high cost and complex preparation procedures limit their industrial feasibility [6]. The mechanism involves coordination of the flavonoid substrate to the metal center, followed by activation of ethylene oxide for nucleophilic attack [6].

Process optimization studies have identified critical parameters affecting reaction performance. The optimal ethylene oxide to rutin molar ratio ranges from 1.5 to 3.0, with higher ratios leading to over-substitution and formation of undesired polyhydroxyethyl derivatives [2]. Reaction time optimization reveals that 5 hours provides an optimal balance between conversion and selectivity under industrial conditions [3] [4].

| Catalyst Type | Activity (mol/mol·h) | Selectivity (%) | Operating Temperature (°C) | Cost Factor | Industrial Feasibility |

|---|---|---|---|---|---|

| Sodium Hydroxide | 0.85 | 82 | 45 | Low | Excellent |

| Potassium Hydroxide | 0.92 | 85 | 40 | Low | Excellent |

| Enzymatic (Lipase) | 0.35 | 95 | 37 | High | Limited |

| Ruthenium Complex | 1.20 | 88 | 80 | Very High | Research |

Purification Strategies and Yield Maximization

The purification of 2-ethylrutoside presents significant challenges due to the structural similarity between the product and unreacted starting material, as well as the presence of multiple hydroxyethylated derivatives [8] [9]. Crystallization techniques remain the most economically viable approach for large-scale purification, with ethanol and methanol serving as the primary crystallization solvents [8].

Crystallization from ethanol achieves purities of 85-92% with recovery yields of 75-85% [8]. The process involves dissolving the crude reaction mixture in hot ethanol, followed by controlled cooling to precipitate the desired product [8]. The crystallization conditions must be carefully controlled to prevent co-crystallization of impurities and to ensure consistent crystal morphology [8].

Methanol crystallization offers enhanced purity levels of 88-95%, though with slightly reduced recovery yields of 70-80% [8]. The improved purity results from the enhanced selectivity of methanol for the target compound compared to related hydroxyethyl derivatives [8]. Temperature control during crystallization is critical, with cooling rates of 0.5-1.0°C per hour providing optimal crystal formation [8].

Macroporous resin adsorption using AB-8 resin has emerged as an effective purification strategy, particularly for intermediate-scale production [9]. This approach achieves purities of 82-90% with excellent recovery yields of 80-90% [9]. The AB-8 resin demonstrates selective adsorption based on hydrophobic interactions, allowing for effective separation of hydroxyethylated derivatives from more polar impurities [9].

The adsorption process follows the Freundlich isotherm model, indicating heterogeneous adsorption sites on the resin surface [9]. Optimal adsorption conditions include a concentration of 2.50 milligrams per milliliter of crude extract solution, pH 5, and operation at 25°C [9]. Elution with 60% ethanol solution achieves effective desorption while maintaining product integrity [9].

Supercritical fluid extraction has shown promise for environmentally friendly purification, achieving 75-85% purity with excellent recovery yields of 85-95% [10]. The technique utilizes supercritical carbon dioxide as the extraction medium, often with ethanol co-solvents to enhance selectivity [10]. The mild operating conditions preserve the thermal stability of the flavonoid structure while providing effective separation [10].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) | Cost Effectiveness | Scalability |

|---|---|---|---|---|---|

| Crystallization (Ethanol) | 85-92 | 75-85 | 12-24 | High | Excellent |

| Crystallization (Methanol) | 88-95 | 70-80 | 8-16 | High | Excellent |

| Macroporous Resin (AB-8) | 82-90 | 80-90 | 2-4 | High | Good |

| Supercritical Fluid Extraction | 75-85 | 85-95 | 1-3 | Medium | Good |

Synthetic Derivatives and Structure-Activity Relationships

The development of 2-ethylrutoside derivatives has revealed important structure-activity relationships that guide the design of compounds with enhanced therapeutic properties [11] [12] [13]. The pattern of hydroxyethyl substitution significantly influences both physicochemical properties and biological activity [14] [5].

Monoxerutin, featuring a single hydroxyethyl group at the 7-position, represents the simplest derivative with water solubility of 1.2 milligrams per milliliter and demonstrates a 2.5-fold enhancement in bioavailability compared to rutin [14]. The antioxidant activity, measured as 0.45 micromolar Trolox equivalents per gram, reflects the retention of the core flavonoid antioxidant mechanism while providing improved pharmaceutical properties [15].

Troxerutin, containing three hydroxyethyl groups at positions 7, 3', and 4', exhibits significantly enhanced water solubility of 4.5 milligrams per milliliter and superior bioavailability enhancement of 6.8-fold [14]. The increased substitution pattern correlates with improved solubility characteristics while maintaining antioxidant activity at 0.85 micromolar Trolox equivalents per gram [14] [15]. This derivative has achieved clinical success in treating lymphedema and chronic venous insufficiency [14].

The tetrahydroxyethylrutoside derivative, with substitution at positions 7, 5, 3', and 4', represents the most extensively modified compound, achieving water solubility of 6.2 milligrams per milliliter and the highest bioavailability enhancement of 8.5-fold [14]. The antioxidant activity increases to 1.20 micromolar Trolox equivalents per gram, suggesting that multiple hydroxyethyl groups may contribute additional antioxidant mechanisms [15].

Structure-activity analysis reveals that hydroxylation at positions 3, 6, 3', and 4' of the flavonoid core enhances biological activity, while methoxylation at corresponding positions generally decreases activity [11]. The presence of the 2,3-double bond in conjugation with the 4-oxo function is essential for optimal activity, and its hydrogenation significantly reduces inhibitory potency [11].

The B-ring hydroxyl configuration serves as the most significant determinant of radical scavenging activity [13]. The catechol moiety (3',4'-dihydroxy pattern) in the B-ring provides optimal hydrogen and electron donation capacity for radical stabilization [13]. The hydroxyethyl modification preserves this essential structural feature while enhancing solubility and bioavailability [14].

Acetylated derivatives, such as rutin diacetate, demonstrate enhanced lipophilicity and altered antioxidant profiles [5]. These derivatives show antioxidant activity of 2.33 micromolar Trolox equivalents per gram, though with reduced water solubility of 0.3 milligrams per milliliter [5]. The acetylation occurs at the 2''' and 4''' positions of the rhamnose unit, modifying the compound's interaction with biological membranes [5].

| Derivative | Substitution Position | Water Solubility (mg/mL) | Antioxidant Activity (μM Trolox/g) | Bioavailability Enhancement | Clinical Applications |

|---|---|---|---|---|---|

| Monoxerutin | 7-OH | 1.2 | 0.45 | 2.5x | Venous insufficiency |

| Troxerutin | 7,3',4'-OH | 4.5 | 0.85 | 6.8x | Lymphedema |

| Tetrahydroxyethylrutoside | 7,5,3',4'-OH | 6.2 | 1.20 | 8.5x | Microangiopathy |

Industrial-Scale Production Challenges

The translation of 2-ethylrutoside synthesis from laboratory to industrial scale presents multiple technical and economic challenges that significantly impact production feasibility [16] [17] [18]. Raw material supply represents a primary concern, with rutin availability subject to seasonal variations and agricultural constraints that affect both cost and supply security [16] [19].

Rutin extraction from natural sources, primarily sophora japonica flower buds and buckwheat, faces limitations due to variable growing conditions, harvest timing, and processing capabilities [20] [10]. Chinese manufacturers have established integrated supply chains to address these challenges, but global supply remains vulnerable to agricultural and economic fluctuations [20]. Alternative sources such as asparagus and citrus peels are being explored to diversify the raw material base [10].

Reaction scale-up presents significant engineering challenges related to heat transfer, mixing efficiency, and mass transfer limitations [21] [17]. The exothermic nature of the hydroxyethylation reaction requires sophisticated temperature control systems to maintain uniform reaction conditions across large reactor volumes [3] [4]. Heat transfer coefficients typically decrease with increasing reactor size, necessitating enhanced cooling systems and improved reactor design [21].

Mixing efficiency becomes critical at industrial scale, where inadequate agitation can lead to localized hot spots, uneven reactant distribution, and reduced product quality [21]. The two-phase nature of the reaction system, with ethylene oxide existing as a gas at reaction temperatures, requires specialized mixing equipment to ensure effective gas-liquid contact [3] [4].

Process optimization for industrial production requires sophisticated control systems to manage multiple variables simultaneously [22] [23]. Temperature control must account for the heat of reaction while maintaining optimal reaction kinetics [3]. Pressure management becomes critical when handling ethylene oxide, requiring specialized safety systems and containment protocols [3] [4].

Quality control at industrial scale demands robust analytical methods capable of real-time monitoring and process adjustment [21]. High-performance liquid chromatography systems must be validated for continuous operation and automated sample handling [5]. Spectroscopic methods for in-line monitoring are being developed to provide immediate feedback on reaction progress and product quality [21].

Purification costs represent a significant economic challenge, with solvent consumption and waste generation scaling dramatically with production volume [8] [17]. Solvent recovery systems become essential for economic viability, requiring distillation and recycling infrastructure that can represent 20-30% of total capital investment [8]. Green chemistry approaches are being implemented to reduce environmental impact and improve process sustainability [8] [17].

Environmental compliance requires comprehensive wastewater treatment systems to handle ethylene glycol by-products and residual solvents [17]. Air emissions control systems must address ethylene oxide vapors and other volatile organic compounds generated during production [24]. The implementation of clean technology and waste minimization strategies is essential for regulatory compliance and environmental stewardship [17].

Regulatory challenges include the need for extensive safety studies and approval processes for pharmaceutical applications [16] [19]. The synthetic nature of 2-ethylrutoside requires demonstration of safety and efficacy that differs from naturally occurring compounds [16]. Manufacturing facility registration and compliance with good manufacturing practices add significant administrative and operational requirements [19].

Market volatility affects production planning and investment decisions, with demand fluctuations and price pressures impacting profitability [16] [19]. The specialty chemical nature of 2-ethylrutoside creates a relatively small market compared to commodity chemicals, leading to higher per-unit costs and reduced economies of scale [16]. Diversified product portfolios and hedging strategies are employed to manage market risks [19].

| Challenge Category | Specific Issues | Impact Level | Current Solutions | Implementation Status |

|---|---|---|---|---|

| Raw Material Supply | Rutin availability, seasonal variation | High | Multiple suppliers, contract farming | Partially implemented |

| Reaction Scale-up | Heat transfer, mixing efficiency | Very High | Advanced reactor design, modeling | Under development |

| Process Optimization | Catalyst recovery, reaction selectivity | High | Process intensification, automation | Widely implemented |

| Purification Costs | Solvent consumption, waste generation | High | Solvent recycling, green chemistry | Partially implemented |

| Environmental Impact | Wastewater treatment, emissions | Medium | Clean technology, waste minimization | Under development |